molecular formula C22H23ClN2O2 B14927279 4-chloro-1-cyclopentyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-cyclopentyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B14927279
M. Wt: 382.9 g/mol
InChI Key: OJNFWVLAXFCSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Chloro-1-cyclopentyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a chloro-substituted cyclopentyl ring, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-1-cyclopentyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Functionalization of the Pyrazole Ring: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

    Coupling Reactions: The final step involves the coupling of the functionalized pyrazole ring with a phenyl methyl ether moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-1-cyclopentyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-Chloro-1-cyclopentyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties. Studies have shown that compounds with similar structures can interact with specific biological targets, making them potential candidates for drug development.

    Medicine: Explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-1-cyclopentyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The interaction with molecular targets can activate or inhibit specific signaling pathways, leading to various cellular responses. These pathways may include those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Chloro-1-cyclopentyl-3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-[4-Chloro-1-cyclopentyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether: Similar structure but with a methyl group instead of a methoxy group.

    4-[4-Chloro-1-cyclopentyl-3-(4-nitrophenyl)-1H-pyrazol-5-yl]phenyl methyl ether: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

4-[4-Chloro-1-cyclopentyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, such as oxidation and substitution, and can also affect the compound’s interaction with molecular targets.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C22H23ClN2O2/c1-26-18-11-7-15(8-12-18)21-20(23)22(16-9-13-19(27-2)14-10-16)25(24-21)17-5-3-4-6-17/h7-14,17H,3-6H2,1-2H3

InChI Key

OJNFWVLAXFCSAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3CCCC3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.